2-Oxopyrrolidine-1-carboxamide
2-Oxopyrrolidine-1-carboxamide
Squamolone belongs to the class of organic compounds known as pyrrolidinecarboxamides. These are pyrrolidines in which the pyrrolidine rings is substituted at one or more positions by a carboxamide group. Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms. Squamolone exists as a solid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, squamolone is primarily located in the cytoplasm. Outside of the human body, squamolone can be found in fruits. This makes squamolone a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
40451-67-0
VCID:
VC21323109
InChI:
InChI=1S/C5H8N2O2/c6-5(9)7-3-1-2-4(7)8/h1-3H2,(H2,6,9)
SMILES:
C1CC(=O)N(C1)C(=O)N
Molecular Formula:
C5H8N2O2
Molecular Weight:
128.13 g/mol
2-Oxopyrrolidine-1-carboxamide
CAS No.: 40451-67-0
Cat. No.: VC21323109
Molecular Formula: C5H8N2O2
Molecular Weight: 128.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Squamolone belongs to the class of organic compounds known as pyrrolidinecarboxamides. These are pyrrolidines in which the pyrrolidine rings is substituted at one or more positions by a carboxamide group. Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms. Squamolone exists as a solid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, squamolone is primarily located in the cytoplasm. Outside of the human body, squamolone can be found in fruits. This makes squamolone a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 40451-67-0 |
| Molecular Formula | C5H8N2O2 |
| Molecular Weight | 128.13 g/mol |
| IUPAC Name | 2-oxopyrrolidine-1-carboxamide |
| Standard InChI | InChI=1S/C5H8N2O2/c6-5(9)7-3-1-2-4(7)8/h1-3H2,(H2,6,9) |
| Standard InChI Key | XYVMBSCIEDOIJQ-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1)C(=O)N |
| Canonical SMILES | C1CC(=O)N(C1)C(=O)N |
| Melting Point | 148°C |
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